1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
Description
1-(Difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a pyrazole-based compound featuring two substituted pyrazole rings. The first pyrazole (1H-pyrazol-3-amine) contains a difluoromethyl (-CF₂H) group at position 1, while the second pyrazole (1H-pyrazol-5-yl) is substituted with a propan-2-yl (isopropyl) group at position 1 and a methylamine-linked methyl group at position 5.
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-8(2)18-9(3-5-15-18)7-14-10-4-6-17(16-10)11(12)13/h3-6,8,11H,7H2,1-2H3,(H,14,16) |
InChI Key |
PATUPUFQHUGDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves multiple steps of organic reactions. One common method involves the difluoromethylation of heterocycles via a radical process . This process is crucial for functionalizing fluorine-containing heterocycles, which are core moieties in various biologically active compounds. The specific synthetic routes and reaction conditions are often proprietary or detailed in specialized literature .
Chemical Reactions Analysis
1-(Difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various fluorine-containing heterocycles, which are important in the development of new materials and catalysts.
Biology: The compound’s stability and bioavailability make it a valuable tool in studying biological processes and developing new pharmaceuticals.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Electronic Effects
Pharmacological Potential
- The N-(pyrazolylmethyl)amine moiety in the target compound is structurally analogous to intermediates in and , which are used in anticancer and antimicrobial agents.
- In contrast, acetamide-linked pyrazoles () prioritize hydrogen-bonding interactions, which may limit membrane permeability compared to the target compound’s methylamine linker .
Challenges and Opportunities
- Metabolic Stability : The difluoromethyl group may reduce metabolic deactivation compared to chlorinated analogs (e.g., ’s chlorine-containing compound) .
Biological Activity
1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine, with the CAS number 1855939-92-2, is a novel compound featuring a difluoromethyl group and pyrazole moieties. Its unique structure suggests potential biological activities that warrant detailed investigation. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇F₂N₅ |
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine |
| SMILES | Cc1c(CNc2ccn(C(F)F)n2)cnn1C(C)C |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Difluoromethylation : A radical process to introduce difluoromethyl groups into heterocycles.
- Formation of Pyrazole Rings : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Functionalization : Further reactions to introduce amine or other functional groups to enhance biological activity.
The biological activity of 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The difluoromethyl group enhances the compound's stability and bioavailability, making it a promising candidate for medicinal chemistry applications.
Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance:
- A series of pyrazole compounds were tested against various bacterial strains, showing promising inhibition rates similar to standard antibiotics like ampicillin and ketoconazole .
Anti-inflammatory Effects
Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations .
Study 1: Antimicrobial Efficacy
In a study conducted by Selvam et al., novel pyrazole derivatives were synthesized and screened for antimicrobial activity against E. coli and S. aureus. The results indicated that derivatives containing aliphatic amide linkages exhibited enhanced antibacterial properties .
Study 2: Anti-inflammatory Screening
Chovatia et al. evaluated a range of pyrazole derivatives for their anti-inflammatory effects. Compounds were tested in vitro against human cell lines, revealing significant reductions in inflammatory markers when compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
